L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine
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Overview
Description
L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, leucine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can break disulfide bonds, altering the peptide’s structure.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industrial: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: A dipeptide with similar amino acid composition but different biological activity.
L-Leucyl-L-leucyl-L-tyrosine: A tripeptide that shares structural similarities but has distinct functional properties.
Uniqueness
L-Tyrosyl-L-leucyl-L-leucyl-L-phenylalanine is unique due to its specific sequence and the presence of both aromatic and aliphatic amino acids. This combination imparts unique physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
198333-53-8 |
---|---|
Molecular Formula |
C30H42N4O6 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H42N4O6/c1-18(2)14-24(32-27(36)23(31)16-21-10-12-22(35)13-11-21)28(37)33-25(15-19(3)4)29(38)34-26(30(39)40)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,35H,14-17,31H2,1-4H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
QKWJBYNAISXCRK-CQJMVLFOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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